![molecular formula C12H15N3O B11889587 1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one CAS No. 947017-23-4](/img/structure/B11889587.png)
1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one is a spiro compound characterized by a unique structural framework that includes a piperidine ring fused to a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one typically involves the lactamization of 1,2-dihydroquinazoline-2-carboxylates. This process can be achieved through traceless solid-phase synthesis, which allows for the efficient construction of the spirocyclic framework . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the lactamization process.
Industrial Production Methods: While specific industrial production methods for 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one are not extensively documented, the principles of solid-phase synthesis can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated spirocyclic compounds.
Scientific Research Applications
1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one has been explored for various scientific research applications, including:
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of oncology and neurology.
Mechanism of Action
The mechanism of action of 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one can be compared with other spirocyclic compounds, such as:
1’H-Spiro[pyrrolidine-3,2’-quinazolin]-2-ones: These compounds share a similar spirocyclic framework but differ in the ring size and functional groups.
Spiro[indoline-3,2’-quinazolin]-4’(3’H)-one: This compound has an indoline ring fused to the quinazolinone moiety, offering different electronic and steric properties.
The uniqueness of 1’H-Spiro[piperidine-3,2’-quinazolin]-4’(3’H)-one lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
947017-23-4 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C12H15N3O/c16-11-9-4-1-2-5-10(9)14-12(15-11)6-3-7-13-8-12/h1-2,4-5,13-14H,3,6-8H2,(H,15,16) |
InChI Key |
QYBBADXOBPPION-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one](/img/structure/B11889510.png)
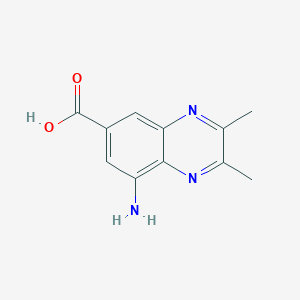



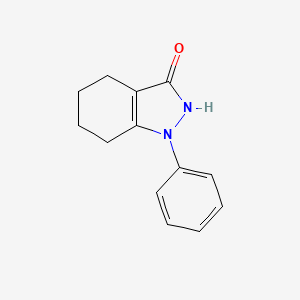
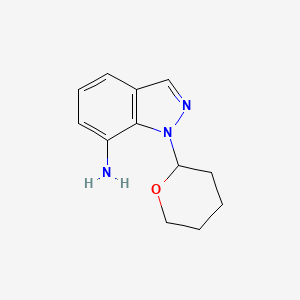
![Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11889547.png)

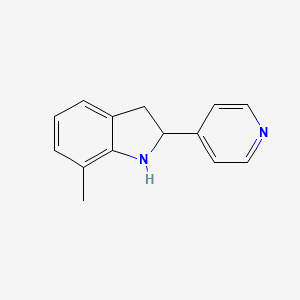
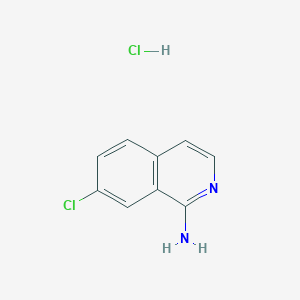
![1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B11889569.png)
![Indeno[1,2-b]quinolizine](/img/structure/B11889572.png)

